Clinitest

Urinalysis Diabetes monitoring Glucose quantification

Clinitest (Benedict's reagent, CAS 63126-89-6) employs copper-reduction chemistry to detect all reducing substances—glucose, galactose, fructose, lactose, maltose, and pentoses—unlike glucose oxidase strips which detect only glucose and yield false-negatives with ascorbic acid. Essential for galactosemia screening, disaccharide malabsorption evaluation, and high-glucose-spill monitoring where dipsticks exceed quantitative range. The exothermic tablet reaction eliminates external heating. While original Clinitest tablets were discontinued in 2010, Benedict's reagent provides identical analytical specificity and interference profile. Procure for non-clinical laboratory R&D use.

Molecular Formula C7H10CuNa2O15S
Molecular Weight 475.74 g/mol
CAS No. 63126-89-6
Cat. No. B1228898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClinitest
CAS63126-89-6
Synonyms1,2,3-Propanetricarboxylic acid, 2-hydroxy-, mixt. with copper(2+) sulfate (1:1), sodium hydrogen carbonate and sodium hydroxide
Clinitest
Molecular FormulaC7H10CuNa2O15S
Molecular Weight475.74 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(=O)(O)[O-].[OH-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Cu+2]
InChIInChI=1S/C6H8O7.CH2O3.Cu.2Na.H2O4S.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;2-1(3)4;;;;1-5(2,3)4;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);(H2,2,3,4);;;;(H2,1,2,3,4);1H2/q;;+2;2*+1;;/p-4
InChIKeyQFKWSRIUZIYLCK-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes120 ml / 250 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clinitest (CAS 63126-89-6) Diagnostic Reagent Tablet for Urine and Stool Reducing Substance Detection: Procurement and Selection Overview


Clinitest (CAS 63126-89-6) is a diagnostic reagent tablet classified as a copper-reduction test system used for the semi-quantitative detection of reducing substances in urine and stool specimens [1]. The tablet contains a proprietary mixture of copper(II) sulfate, sodium hydroxide, citric acid, and sodium carbonate that generates an exothermic reaction when dissolved in the test sample, facilitating the reduction of colorless cupric ion to colored cuprous ion in the presence of reducing sugars [2]. The chemical composition is formally defined as 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, mixture with copper(2+) sulfate (1:1), sodium hydrogen carbonate, and sodium hydroxide [3]. The test detects multiple reducing substances including glucose, galactose, fructose, lactose, maltose, and pentoses, with semi-quantitative colorimetric interpretation from green (0.5% glucose) to orange (2% glucose) [4]. Clinitest was discontinued from commercial production in July 2010; however, understanding its established performance characteristics remains critical for evaluating currently available alternatives and for interpreting historical clinical data [5].

Why Generic Substitution of Clinitest Tablets with Glucose Oxidase Strips Fails: Analytical Principle and Detection Spectrum Differentiation


Clinitest tablets operate via a fundamentally different analytical principle from glucose oxidase-based dipstick tests (Clinistix, Diastix, Tes-Tape, Chemstrip), making them non-substitutable in critical diagnostic workflows. While glucose oxidase strips are specific to glucose detection and yield false-negative results in the presence of ascorbic acid or ketones, Clinitest's copper reduction chemistry detects all reducing substances—including galactose, fructose, lactose, maltose, and pentoses—making it essential for detecting inborn errors of carbohydrate metabolism and disaccharide malabsorption syndromes [1]. The exothermic reaction generated by the tablet's sodium hydroxide and sodium carbonate components eliminates the need for external heating, a design feature absent in liquid Benedict's reagent alternatives [2]. Furthermore, glucose oxidase strips demonstrate a documented susceptibility to ascorbic acid interference that produces false-negative results, whereas multiple independent studies confirm that high-dose ascorbic acid ingestion does not produce false-positive or false-negative Clinitest results [3][4]. This differential interference profile is critical for diabetic patients taking vitamin C supplementation. Generic substitution without understanding these fundamental analytical differences can result in missed diagnoses of clinically significant conditions that require detection of non-glucose reducing sugars.

Clinitest Quantitative Performance Evidence: Head-to-Head Comparative Data Versus Diastix, Tes-Tape, Chemstrip uG, and Clinistix


Two-Drop Clinitest Method Demonstrates Superior Accuracy at Low Glucose Concentrations (0.1–0.25%) Compared to Diastix Glucose Oxidase Test

In a direct head-to-head comparison of five urine glucose testing methods, the two-drop Clinitest method demonstrated significantly higher accuracy than the Diastix method with no dilution in the glucose concentration range of 0.1–0.25%. The Diastix method with no dilution was significantly less accurate (p < 0.01) than the two-drop Clinitest method in this low concentration range [1]. In the 0.5–1.25% glucose concentration range, the two-drop Clinitest method was more accurate than all three Diastix dilution methods (1:5 and 1:10 dilutions) as well as the five-drop Clinitest method [2].

Urinalysis Diabetes monitoring Glucose quantification

Clinitest Two-Drop Method Extends Linear Quantification Range to 50 g/L Glucose, Exceeding Diastix and Tes-Tape Upper Quantification Limits

In a comprehensive evaluation comparing four commercial urine glucose products against a quantitative hexokinase reference method, only Chemstrip uG and Clinitest (two-drop method) demonstrated linear ranges extending to 50 g/L glucose concentration [1]. Tes-Tape and Diastix lacked the capacity for linear quantification at this extended concentration range. However, between 5 and 20 g/L glucose concentrations, Tes-Tape, Diastix, and Clinitest all tended to give falsely low results, while Chemstrip uG overestimated concentrations at 20 g/L [2]. The extended upper linear range of the two-drop Clinitest method provides a distinct analytical advantage for monitoring patients with high glucosuria.

Analytical range Glucosuria Method comparison

Clinitest Maintains Analytical Performance in Presence of High-Dose Ascorbic Acid, Unlike Glucose Oxidase Strips Prone to False-Negative Interference

In a controlled study of nine normal individuals receiving 3-gram and 9-gram daily doses of ascorbic acid (once daily and three times daily dosing schedules for seven days per schedule), only 2 out of 748 total Clinitest determinations (0.27%) yielded trace positive results [1]. High doses of ascorbic acid in normal individuals do not affect the two-drop Clinitest determination for urinary glucose [2]. This finding contradicts widespread secondary literature warnings that ascorbic acid causes false-positive Clinitest results. In contrast, glucose oxidase-based test strips (Clinistix, Diastix, Tes-Tape) are documented to produce false-negative results at ascorbic acid concentrations exceeding 50 mg/dL [3].

Interference testing Ascorbic acid Analytical specificity

Clinitest Tablets Provide More Accurate Direct Urine Glucose Results Than Tes-Tape Glucose Oxidase Test Paper

In an evaluation comparing commercial test papers (Tes-Tape, Clinistix, Uristix, Combistix) and Clinitest tablets against a quantitative automated glucose oxidase reference procedure, the semi-quantitative Clinitest tablets generally yielded more accurate results on direct urine testing than did Tes-Tape [1]. Tes-Tape yielded very low values on urine specimens when compared with the quantitative method, and more reliable results with Tes-Tape could only be obtained if urine specimens were first treated with a mixed bed resin to remove inhibitors of the glucose oxidase-peroxidase system [2]. Clinitest required no such pretreatment step.

Method accuracy Urine glucose Diagnostic testing

Two-Drop Clinitest Method Identified as Most Quantifiable and Readable Test for High Glucose Spill by American Diabetes Association Policy Statement

According to a formal policy statement from the American Diabetes Association Committee on Materials and Therapeutic Agents, the two-drop Clinitest method is identified as 'the most quantifiable and readable test for urine sugar, particularly if there is high sugar spill' [1]. This assessment positions the two-drop Clinitest method as the most useful approach for monitoring insulin-dependent juvenile diabetes mellitus [2]. Among available glucose oxidase 'dipstick' methods, Diastix was noted as the most quantifiable and readable, while Clinistix and Chemstrip were characterized as 'essentially screening methods for the presence of glucose and not useful for quantification' [3].

Clinical guidelines Diabetes management Test selection

Clinitest Optimal Application Scenarios: Where Copper-Reduction Tablet Testing Delivers Definitive Analytical Advantage


Screening for Inborn Errors of Carbohydrate Metabolism (Galactosemia) and Disaccharide Malabsorption Syndromes

Clinitest tablets detect all reducing sugars including galactose, fructose, lactose, maltose, and pentoses, whereas glucose oxidase test strips (Clinistix, Diastix, Tes-Tape) detect glucose only [1]. This broad detection spectrum makes Clinitest essential for screening galactosemia—the most common inborn error of carbohydrate metabolism—where galactose must be detected but glucose oxidase methods yield false-negative results. A positive Clinitest result combined with a negative glucose oxidase strip result indicates the presence of non-glucose reducing sugars, prompting confirmatory chromatography testing [2]. Stool reducing substance testing with Clinitest remains clinically utilized for evaluating disaccharide malabsorption as a cause of diarrhea in pediatric patients [3].

Monitoring Insulin-Dependent Diabetes Mellitus with High Glucosuria in Resource-Limited Settings

The two-drop Clinitest method provides linear quantification of urine glucose extending to 50 g/L (5%), making it suitable for monitoring patients with high glucose spill where standard dipstick methods exceed their quantitative range [1]. The American Diabetes Association policy statement identified the two-drop Clinitest method as 'the most quantifiable and readable test for urine sugar, particularly if there is high sugar spill' [2]. This method remains valuable in settings where blood glucose monitoring is unavailable or unaffordable, and where the semi-quantitative nature of Clinitest results permits therapeutic adjustments based on urinary glucose trends [3].

Urine Glucose Testing in Patients Receiving High-Dose Ascorbic Acid Supplementation

Clinitest maintains analytical accuracy in the presence of high-dose ascorbic acid ingestion (3–9 g/day), with only 0.27% of determinations showing trace positive results [1]. This represents a distinct advantage over glucose oxidase test strips, which are susceptible to false-negative interference at ascorbic acid concentrations as low as 50 mg/dL [2]. For diabetic patients taking vitamin C supplementation or receiving parenteral ascorbic acid, Clinitest provides more reliable urine glucose monitoring data than enzyme-based dipstick methods.

Confirmatory Testing Following Positive or Negative Glucose Oxidase Strip Results

Clinitest serves as a confirmatory method for discrepant or unexpected urine glucose findings. A positive glucose oxidase strip with negative Clinitest indicates the presence of oxidizing contaminants or interfering substances specific to the enzyme method [1]. Conversely, a negative glucose oxidase strip with positive Clinitest indicates the presence of non-glucose reducing sugars (galactose, fructose, lactose, maltose, pentoses) or other reducing substances, warranting further investigation for metabolic disorders or interfering medications [2]. This complementary use of both test principles enhances diagnostic specificity in clinical laboratory workflows [3].

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